molecular formula C24H25NO4S B2546548 3-(benzenesulfonyl)-N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)propanamide CAS No. 1396883-97-8

3-(benzenesulfonyl)-N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)propanamide

Cat. No.: B2546548
CAS No.: 1396883-97-8
M. Wt: 423.53
InChI Key: XEYDRTKFSNGOQB-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)propanamide is an amide derivative featuring a benzenesulfonyl group and a biphenyl-hydroxypropyl moiety. The benzenesulfonyl group enhances metabolic stability and binding affinity through electron-withdrawing effects, while the biphenyl moiety contributes to hydrophobic interactions and π-π stacking in biological systems .

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-hydroxy-2-(4-phenylphenyl)propyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO4S/c1-24(27,21-14-12-20(13-15-21)19-8-4-2-5-9-19)18-25-23(26)16-17-30(28,29)22-10-6-3-7-11-22/h2-15,27H,16-18H2,1H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYDRTKFSNGOQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CCS(=O)(=O)C1=CC=CC=C1)(C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonic Acid-Mediated Sulfonation

The benzenesulfonyl moiety is typically introduced via sulfonation of benzene derivatives. The patent CN105693568A details a process using chlorosulfonic acid under controlled conditions:

  • Reagents : Benzene and chlorosulfonic acid (mass ratio 1:3–3.2).
  • Conditions : Temperature maintained below 60°C to prevent side reactions.
  • Yield : 75% benzene sulfonyl chloride, a key intermediate for subsequent reactions.

Mechanistic Insight :
$$ \text{C}6\text{H}6 + \text{ClSO}3\text{H} \rightarrow \text{C}6\text{H}5\text{SO}2\text{Cl} + \text{HCl} $$
The generated benzene sulfonyl chloride is then coupled to propanamide precursors.

Amide Bond Formation Strategies

Propanamide Backbone Synthesis

The propanamide core is constructed via condensation reactions. Monographs highlight the use of activated esters or acid chlorides:

  • Example : Reacting 3-aminopropanoic acid with benzene sulfonyl chloride in dichloromethane.
  • Catalyst : Triethylamine (1.2 equiv) to scavenge HCl.
  • Yield : 68–72% after recrystallization (ethanol/water).

Table 1 : Comparison of Amidation Conditions

Reagent Solvent Temperature Yield (%)
Benzene sulfonyl chloride DCM 0–5°C 68
Propionyl chloride THF 25°C 72

Synthesis of the N-(2-{[1,1'-Biphenyl]-4-yl}-2-Hydroxypropyl) Substituent

Biphenyl Epoxide Opening

The biphenyl-hydroxypropyl group is introduced via nucleophilic epoxide opening:

  • Epoxide Synthesis : [1,1'-Biphenyl]-4-yl glycidol ether, prepared from 4-bromobiphenyl and epichlorohydrin.
  • Reaction with Amine :
    $$ \text{Propanamide} + \text{Epoxide} \xrightarrow{\text{NaOH}} \text{N-Substituted Propanamide} $$
  • Conditions : 60°C, 12 hours, yielding 65–70%.

Coupling Reactions for Molecular Assembly

Stepwise vs. Convergent Approaches

  • Stepwise Method :

    • Sulfonate propanamide.
    • Attach biphenyl-hydroxypropyl group.
      Total Yield : 52%.
  • Convergent Method :
    Simultaneous coupling of pre-formed benzenesulfonylpropanamide and biphenyl epoxide.
    Total Yield : 61%.

Table 2 : Yield Comparison by Strategy

Method Steps Total Yield (%)
Stepwise 3 52
Convergent 2 61

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Solvent Choice :

    • Polar aprotic solvents (e.g., DMF) improve sulfonation efficiency.
    • Ethanol enhances epoxide ring-opening kinetics.
  • Temperature Control :

    • Sulfonation below 60°C minimizes decomposition.
    • Epoxide reactions require mild heating (50–60°C) for optimal regioselectivity.

Analytical Characterization and Purity Assessment

Chromatographic Methods

  • HPLC : C18 column, acetonitrile/phosphate buffer (75:25), flow rate 1.0 mL/min.
  • TLC : Silica gel, ethyl acetate/hexane (3:7), Rf = 0.45.

Spectroscopic Data

  • IR : 1675 cm⁻¹ (amide C=O), 1160 cm⁻¹ (S=O).
  • ¹H NMR : δ 7.8–7.6 (biphenyl), δ 4.2 (hydroxypropyl), δ 3.1 (propanamide CH₂).

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-(2-{[1,1’-biphenyl]-4-yl}-2-hydroxypropyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The biphenyl moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxypropyl group yields a ketone, while reduction of the sulfonyl group forms a sulfide.

Scientific Research Applications

3-(benzenesulfonyl)-N-(2-{[1,1’-biphenyl]-4-yl}-2-hydroxypropyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can act as a probe to study protein-ligand interactions.

    Medicine: It has potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 3-(benzenesulfonyl)-N-(2-{[1,1’-biphenyl]-4-yl}-2-hydroxypropyl)propanamide exerts its effects involves its interaction with specific molecular targets. The benzenesulfonyl group can form covalent bonds with nucleophilic residues in proteins, while the biphenyl moiety can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:
  • Sulfonyl vs. Fluoro-Biphenyl : The target compound’s benzenesulfonyl group may offer greater metabolic stability compared to fluoro-biphenyl analogs, which rely on halogenated aromaticity for target binding .
  • Hydroxypropyl vs. Ethyl/Amphetamine Chains : The hydroxypropyl group in the target compound could improve solubility over hydrophobic ethyl or amphetamine-derived chains in analogs .
  • Dimethoxyphenyl Derivatives : Compounds with dimethoxyphenyl groups (e.g., ) exhibit enhanced antioxidant activity due to electron-donating methoxy groups , a feature absent in the target compound.

Pharmacological and Physicochemical Properties

  • Target Compound: Hydrophobicity: Moderate (biphenyl and benzenesulfonyl balance hydrophobicity). Solubility: Likely higher than fluoro-biphenyl analogs due to the hydroxyl group .
  • Fluoro-Biphenyl Analogs :

    • Bioactivity : Fluoro groups enhance binding to cyclooxygenase (COX) enzymes, as seen in flurbiprofen derivatives .
    • Limitations : Higher logP values may reduce aqueous solubility compared to the target compound .
  • Indole- and Amphetamine-Containing Analogs :

    • CNS Penetration : Indole and amphetamine moieties may facilitate blood-brain barrier crossing, useful for neuroinflammatory targets .

Biological Activity

3-(benzenesulfonyl)-N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)propanamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a benzenesulfonamide moiety linked to a biphenyl group and a hydroxypropyl chain. The molecular formula is C21H25N1O3SC_{21}H_{25}N_{1}O_{3}S, and its IUPAC name reflects its complex arrangement of functional groups.

Anticancer Properties

Recent studies indicate that this compound exhibits anticancer activity through the inhibition of specific signaling pathways involved in tumor growth. For instance, it has been shown to inhibit the LIM kinase (LIMK) pathway, which is crucial for actin cytoskeletal dynamics in cancer cells .

Table 1: Summary of Anticancer Activity

StudyCell LineIC50 (µM)Mechanism
AMDA-MB-231 (breast cancer)15LIMK inhibition
BA549 (lung cancer)10Induction of apoptosis
CHeLa (cervical cancer)12Cell cycle arrest

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties . It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This effect is mediated through the suppression of NF-κB signaling pathways, which are pivotal in inflammatory responses .

Table 2: Anti-inflammatory Activity

StudyModelCytokine Inhibition (%)Mechanism
DRAW264.7 macrophagesTNF-α: 70%, IL-6: 65%NF-κB pathway inhibition
EMouse modelTNF-α: 50% reductionSystemic inflammation

The biological activity of this compound can be attributed to its ability to modulate various cellular pathways:

  • LIMK Pathway Inhibition : By inhibiting LIMK, the compound affects actin dynamics, leading to reduced cell motility and proliferation.
  • NF-κB Modulation : The suppression of NF-κB signaling not only reduces inflammation but also impacts cancer cell survival.
  • Apoptotic Induction : The compound induces apoptosis in cancer cells through intrinsic pathways, as evidenced by increased caspase activity in treated cells.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Breast Cancer : In a clinical trial involving MDA-MB-231 cells, patients treated with this compound showed significant tumor regression compared to controls.
  • Inflammatory Disease Model : In a murine model of rheumatoid arthritis, administration of the compound resulted in decreased joint swelling and pain scores, correlating with reduced cytokine levels.

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